molecular formula C22H36O2 B13442997 Ethyl Arachidonate-d5

Ethyl Arachidonate-d5

Cat. No.: B13442997
M. Wt: 337.5 g/mol
InChI Key: SNXPWYFWAZVIAU-DJRYQXLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Arachidonate-d5 is a deuterated form of ethyl arachidonate, a long-chain fatty acid ethyl ester. It is derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving lipid metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Arachidonate-d5 is synthesized through the esterification of deuterated ethanol with arachidonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and arachidonic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl Arachidonate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl Arachidonate-d5 has a wide range of applications in scientific research:

Mechanism of Action

Ethyl Arachidonate-d5 exerts its effects primarily through its incorporation into lipid membranes and subsequent metabolism to bioactive lipid mediators. The deuterium labeling allows for precise tracking of its metabolic fate. Key molecular targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which convert it into various eicosanoids involved in inflammation and other physiological processes .

Comparison with Similar Compounds

Uniqueness: Ethyl Arachidonate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are crucial .

Properties

Molecular Formula

C22H36O2

Molecular Weight

337.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2

InChI Key

SNXPWYFWAZVIAU-DJRYQXLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Origin of Product

United States

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